1-(4-fluorobenzyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
Description
This compound is a pyrrolidin-2-one derivative featuring dual fluorobenzyl substituents: a 4-fluorobenzyl group attached to the pyrrolidinone nitrogen and a 2-fluorobenzyl group on the benzimidazole moiety. The benzimidazole ring is fused to the pyrrolidinone core at the 4-position, creating a rigid bicyclic structure. This architecture is designed to enhance binding affinity and metabolic stability, making it a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems. Its molecular formula is C₂₆H₂₁F₂N₃O, with a molecular weight of 429.47 g/mol .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O/c26-20-11-9-17(10-12-20)14-29-15-19(13-24(29)31)25-28-22-7-3-4-8-23(22)30(25)16-18-5-1-2-6-21(18)27/h1-12,19H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKNPLSUKVTHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorobenzyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₃F₂N₃O
- Molecular Weight : 273.27 g/mol
- CAS Number : 84946-20-3
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-cancer agent and its effects on different biological targets.
- Inhibition of Enzymatic Activity : Studies have shown that benzimidazole derivatives can inhibit key enzymes involved in metabolic pathways. For instance, some derivatives have demonstrated significant inhibitory effects on diacylglycerol acyltransferase (DGAT), which is crucial for triglyceride synthesis in hepatocytes .
- Antiproliferative Effects : The compound exhibits cytotoxic properties against various cancer cell lines. For example, related benzimidazole derivatives have shown IC50 values in the low micromolar range against leukemia cells, indicating potent anticancer activity .
- Interaction with G Protein-Coupled Receptors (GPCRs) : Some studies suggest that benzimidazole derivatives may interact with GPCRs, influencing signaling pathways related to cell proliferation and apoptosis .
Case Studies and Research Findings
Several studies have documented the biological activity of benzimidazole derivatives similar to this compound:
Pharmacological Applications
The potential applications of this compound include:
- Anticancer Therapy : Given its antiproliferative effects on cancer cells, this compound could be further developed as a candidate for cancer treatment.
- Antimicrobial Agents : The structural characteristics of benzimidazole derivatives suggest potential use as antimicrobial agents, targeting bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
The following compounds share the pyrrolidin-2-one-benzimidazole core but differ in substituents, leading to distinct physicochemical and biological properties:
Key Structural and Functional Differences
- Fluorination vs.
- Benzyl vs. Alkyl Chains: The 2-fluorobenzyl group in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets compared to non-aromatic substituents (e.g., ethylpiperidine in ).
- Pyrrolidinone vs. Piperidine Cores: The pyrrolidinone ring in the target compound introduces a ketone group absent in Mizolastine’s piperidine-pyrimidinone system, which could alter metabolic pathways (e.g., resistance to CYP450 oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
